molecular formula C7H15Br B15256513 3-(Bromomethyl)-3-methylpentane

3-(Bromomethyl)-3-methylpentane

Cat. No.: B15256513
M. Wt: 179.10 g/mol
InChI Key: DMNCLGQJWIZWNF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylpentane is an organic compound with the molecular formula C6H13Br It is a brominated derivative of 3-methylpentane, where a bromomethyl group is attached to the third carbon atom of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)-3-methylpentane can be synthesized through the bromination of 3-methylpentane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with the 3-methylpentane to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used. The reactions are often conducted at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Alcohols, ethers, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-3-methylpentane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-methylpentane: Similar structure but with a chlorine atom instead of bromine.

    3-(Iodomethyl)-3-methylpentane: Similar structure but with an iodine atom instead of bromine.

    3-(Hydroxymethyl)-3-methylpentane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

3-(Bromomethyl)-3-methylpentane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and polarizability of the bromine atom influence the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

3-(bromomethyl)-3-methylpentane

InChI

InChI=1S/C7H15Br/c1-4-7(3,5-2)6-8/h4-6H2,1-3H3

InChI Key

DMNCLGQJWIZWNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CBr

Origin of Product

United States

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